molecular formula C9H10O3S B1325795 4-(3-Methyl-2-thienyl)-4-oxobutyric acid CAS No. 39712-64-6

4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Cat. No. B1325795
CAS RN: 39712-64-6
M. Wt: 198.24 g/mol
InChI Key: LARYRVRPSBOGGZ-UHFFFAOYSA-N
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Description

The compound “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” is a derivative of butyric acid with a 3-methyl-2-thienyl group attached at the 4th carbon . Butyric acid is a short-chain fatty acid, and the 3-methyl-2-thienyl group is a type of thiophene, a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a carboxylic acid group (-COOH) at one end of the molecule, a butyric acid backbone, and a 3-methyl-2-thienyl group attached at the 4th carbon . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the conditions and the reagents used . The carboxylic acid group could undergo reactions such as esterification or decarboxylation, while the thiophene ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure . As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds . The presence of the thiophene ring could contribute to its aromaticity and potentially its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Pyrroles and Bithiophenes : 4-Oxo-(2-thienyl)butanoic acid, a related compound, is used in the synthesis of 1-aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, which are valuable in organic chemistry (Raposo, Sampaio, & Kirsch, 2005).

  • Preparation of Anticancer Agents : Derivatives of this compound have been used to synthesize S-glycosyl and S-alkyl derivatives with significant anticancer activities (Saad & Moustafa, 2011).

  • Synthesis of Biologically Active Species : The compound is useful in the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which are important in biology and as intermediates in various derivatizations (Uguen et al., 2021).

Biological and Medicinal Research

Safety and Hazards

The safety and hazards associated with “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would need to be determined through experimental testing . As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely depend on its biological activity and potential applications . If it shows promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems . Additionally, new synthetic methods could be developed to improve its yield or selectivity .

Mechanism of Action

Target of Action

The primary target of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid is the GABA transporter 1 (GAT1) . GAT1 is responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft, which is crucial for maintaining the balance between excitatory and inhibitory signals in the brain .

Mode of Action

This compound acts as a GABA reuptake inhibitor . It binds to GAT1, blocking the reuptake of GABA from the synaptic cleft . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .

Biochemical Pathways

By inhibiting GAT1, this compound affects the GABAergic signaling pathway . The increased GABA levels in the synaptic cleft enhance the activation of GABA receptors, leading to increased inhibitory post-synaptic potentials. This can result in a decrease in neuronal excitability, which can have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of tiagabine, a clinically used GAT1 inhibitor . It has a high bioavailability of 90-95% . It is primarily metabolized by the hepatic CYP450 system, specifically CYP3A . The elimination half-life is between 5-8 hours , and it is excreted both fecally (63%) and renally (25%) .

Result of Action

The inhibition of GABA reuptake by this compound leads to an increase in GABAergic inhibition. This can result in a decrease in neuronal excitability, which can be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy . It may also be used off-label to treat anxiety disorders and neuropathic pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A can affect its metabolism and thereby its efficacy and potential for side effects . Furthermore, factors that affect GABAergic signaling, such as the expression levels of GABA receptors and GAT1, can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

4-(3-Methyl-2-thienyl)-4-oxobutyric acid plays a significant role in biochemical reactions. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, which are involved in the synthesis and degradation of gamma-aminobutyric acid (GABA), an important neurotransmitter. The compound’s interaction with these enzymes can modulate GABA levels, influencing inhibitory neurotransmission in the central nervous system .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving GABAergic neurotransmission. By modulating GABA levels, the compound can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it can enhance inhibitory post-synaptic potentials in neurons, thereby affecting neuronal excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with GABA transporters, particularly GAT1. This binding inhibits the reuptake of GABA into presynaptic neurons, increasing the availability of GABA in the synaptic cleft. This mechanism enhances GABAergic inhibitory neurotransmission, which can have anticonvulsant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also influence cellular function. Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in GABA levels and neuronal activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance GABAergic neurotransmission without significant adverse effects. At higher doses, it can lead to toxicity and adverse effects such as sedation and motor impairment. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to GABA synthesis and degradation. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, affecting the metabolic flux of GABA. These interactions can alter metabolite levels and influence overall neurotransmitter balance in the central nervous system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is primarily transported by GABA transporters, which facilitate its movement across cell membranes. Its distribution within tissues is influenced by its affinity for these transporters, leading to its accumulation in regions with high GABAergic activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with GABA transporters. This localization is crucial for its activity, as it allows the compound to effectively modulate GABA levels and influence synaptic transmission. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

properties

IUPAC Name

4-(3-methylthiophen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYRVRPSBOGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645489
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39712-64-6
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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